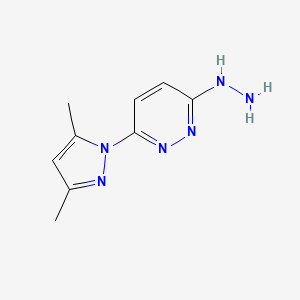

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE

Vue d'ensemble

Description

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes both pyrazole and pyridazine rings, makes it an interesting subject for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE typically involves the reaction of hydrazide derivatives with various isocyanates or isothiocyanates. For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the corresponding hydrazine-1-carboxamide and hydrazine-1-carbothioamide derivatives . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumoral and Antiviral Activity

Recent studies have highlighted the compound's potential as an antitumoral agent. For instance, derivatives of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine have been synthesized and evaluated for their biological activity. These derivatives demonstrated significant inhibition of tubulin polymerization, a mechanism critical in cancer cell proliferation, indicating their potential as anticancer drugs . Furthermore, modifications on the phenyl moiety of related compounds have shown tunable antiviral properties, suggesting that structural variations can enhance biological efficacy against specific viral targets .

Therapeutic Development

A notable case study involves the synthesis of a derivative aimed at treating Idiopathic Pulmonary Fibrosis, which is currently undergoing clinical trials. The compound was synthesized through a multi-step process involving asymmetric catalysis, yielding high enantiomeric purity. This highlights the compound's versatility and relevance in developing new therapeutic agents .

Coordination Chemistry

Ligand Properties

this compound serves as a versatile ligand in coordination chemistry. It has been used to form metal complexes with copper, stabilizing copper in its +1 oxidation state. These complexes exhibit unique properties beneficial for catalysis and material science applications. The ligands derived from this compound can stabilize various metal ions, facilitating the development of new catalysts for chemical reactions .

Materials Science

Synthesis of Novel Materials

The compound has been utilized in the synthesis of novel materials with potential applications in electronics and photonics. For example, its derivatives have been employed in creating conductive polymers and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the pyrazole moiety enhance the performance of these materials .

Summary of Key Findings

Mécanisme D'action

The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE involves its interaction with various molecular targets and pathways. The pyrazole and pyridazine rings in its structure allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antibacterial actions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolylpyridazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

3(5)-Substituted Pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

The uniqueness of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE lies in its specific substitution pattern and the combination of pyrazole and pyridazine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring and a hydrazinopyridazine moiety. Its molecular formula is , with a molecular weight of approximately 178.21 g/mol. The presence of these functional groups suggests significant reactivity and interaction with various biological targets.

Antimicrobial Activity

Hydrazones, including derivatives of this compound, have been shown to possess notable antimicrobial properties. A review highlighted that hydrazones exhibit a wide range of biological activities including antibacterial and antifungal effects. For instance, derivatives have demonstrated effectiveness against Candida albicans with minimal inhibitory concentrations (MICs) as low as 125 μg/mL .

Anticancer Activity

Several studies have reported the anticancer potential of hydrazone derivatives. For example, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. One study indicated that certain hydrazone derivatives exhibited IC50 values ranging from 4 to 17 μM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Activity

Research has also suggested that hydrazone compounds may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. Preliminary studies suggest that the compound may act by inhibiting key enzymes or modulating receptor activity, which could lead to its therapeutic effects .

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyrazole and hydrazine derivatives. The reaction conditions must be optimized for yield and purity.

General Synthesis Procedure

- Starting Materials : Combine appropriate quantities of pyrazole derivative and hydrazine hydrate.

- Reaction Conditions : Heat under reflux in a suitable solvent (e.g., ethanol) for several hours.

- Purification : Isolate the product through recrystallization or chromatography to achieve high purity.

Propriétés

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220872 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70589-04-7 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.